molecular formula C10H12O2S B8543173 3-(2-Methylthioethoxy)benzaldehyde

3-(2-Methylthioethoxy)benzaldehyde

Cat. No.: B8543173
M. Wt: 196.27 g/mol
InChI Key: SEBRFEYZZGADFO-UHFFFAOYSA-N
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Description

3-(2-Methylthioethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methylthioethoxy substituent at the 3-position of the aromatic ring. The compound’s structure comprises a benzaldehyde core (C₆H₅CHO) modified by an ether-linked methylthioethyl group (–O–CH₂CH₂–S–CH₃). This sulfur-containing substituent introduces unique electronic and steric properties, distinguishing it from oxygen-based analogs. The thioether group enhances lipophilicity and may influence biological interactions, such as membrane permeability or enzyme binding.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-(2-methylsulfanylethoxy)benzaldehyde

InChI

InChI=1S/C10H12O2S/c1-13-6-5-12-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3

InChI Key

SEBRFEYZZGADFO-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Methylthioethoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound C₁₀H₁₂O₂S 196.26 –O–CH₂CH₂–S–CH₃ (thioether) High lipophilicity; potential bioactivity N/A
3-Methoxybenzaldehyde thiosemicarbazone C₉H₁₁N₃OS 209.26 –OCH₃; thiosemicarbazone Metal chelation; antimicrobial activity
3-(Trifluoromethoxy)benzaldehyde C₈H₅F₃O₂ 190.12 –O–CF₃ (electron-withdrawing) Agrochemical intermediates; electrophilic
3-[(2-Methoxyethoxy)methoxy]benzaldehyde C₁₁H₁₄O₄ 210.23 –O–(CH₂CH₂O)₂CH₃ (polyether) High synthetic yield (91%); drug delivery
3-(Naphth-2-ylmethoxy)benzaldehyde C₁₈H₁₄O₂ 262.31 –O–CH₂–(naphthyl) Bulky aromatic; photochemical applications

Key Comparisons

Substituent Effects on Reactivity and Solubility

  • Thioether vs. Oxygen Ethers : The methylthioethoxy group in the target compound increases lipophilicity (higher logP) compared to oxygen-based analogs like 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Sulfur’s polarizability may enhance interactions with hydrophobic biological targets .
  • Electron-Withdrawing Groups : The trifluoromethoxy group in 3-(Trifluoromethoxy)benzaldehyde strongly withdraws electrons, making the aldehyde more electrophilic and reactive in nucleophilic additions compared to the electron-donating thioether group .

Synthetic Accessibility High-Yield Routes: Compounds with polyether chains (e.g., 3-[(2-Methoxyethoxy)methoxy]benzaldehyde) are synthesized with yields up to 91% via stepwise alkylation, while thioether-containing analogs may require thiol intermediates or Mitsunobu reactions . Challenges with Bulky Groups: Introducing naphthylmethoxy substituents (as in 3-(Naphth-2-ylmethoxy)benzaldehyde) demands rigorous purification due to steric hindrance, unlike the more flexible methylthioethoxy group .

Agrochemical Relevance: 3-(Trifluoromethoxy)benzaldehyde is a key intermediate in pesticides, leveraging the stability of the CF₃ group. The methylthioethoxy group’s sulfur atom could similarly enhance fungicidal or herbicidal activity . Drug Delivery: Polyether-substituted benzaldehydes are used in prodrugs due to their water solubility, whereas the thioether group in the target compound might improve blood-brain barrier penetration .

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